Tert-butyl 2-(piperazin-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBGPBSHQZRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920708 | |
| Record name | tert-Butyl (piperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-22-4 | |
| Record name | tert-Butyl (piperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-piperazinoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Protecting Group Strategies
- Tert-butyl esters (e.g., the target compound) are favored for their stability under basic conditions and ease of deprotection with acids (e.g., TFA).
- Boc-protected analogues (e.g., 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid) offer orthogonal protection for amines but require harsher deprotection conditions (e.g., HCl/dioxane).
- Fmoc-protected derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are preferred in solid-phase peptide synthesis due to mild base-labile cleavage.
Solubility and Bioavailability
- The tert-butyl group in the target compound improves lipophilicity, enhancing membrane permeability, whereas ethyl ester derivatives (e.g., compound 10m) exhibit higher aqueous solubility due to reduced steric hindrance.
- Bromine-substituted analogues (e.g., Ethyl 2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)acetate) show increased reactivity in cross-coupling reactions but lower solubility in aqueous media.
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